1-Chloro-4-methoxyindan

synthetic chemistry building block regioisomer comparison

1‑Chloro-4‑methoxyindan (1‑chloro‑2,3‑dihydro‑4‑methoxy‑1H‑indene; CAS 95972‑84‑2) is a bicyclic indane derivative that carries a chlorine substituent at the benzylic C‑1 position and a methoxy group at the C‑4 position of the aromatic ring. The indane scaffold, a cyclopentane ring fused to a benzene ring, is recognized as a privileged structure in medicinal chemistry and frequently appears in ligands for G‑protein‑coupled receptors, monoamine transporters, and immune‑checkpoint targets.

Molecular Formula C10H11ClO
Molecular Weight 182.64 g/mol
Cat. No. B8677685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-methoxyindan
Molecular FormulaC10H11ClO
Molecular Weight182.64 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCC2Cl
InChIInChI=1S/C10H11ClO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6H2,1H3
InChIKeyCYOCEKPMIIPDCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-4-methoxyindan for Research Supply: Chemical Class, Scaffold Identity, and Procurement Considerations


1‑Chloro-4‑methoxyindan (1‑chloro‑2,3‑dihydro‑4‑methoxy‑1H‑indene; CAS 95972‑84‑2) is a bicyclic indane derivative that carries a chlorine substituent at the benzylic C‑1 position and a methoxy group at the C‑4 position of the aromatic ring . The indane scaffold, a cyclopentane ring fused to a benzene ring, is recognized as a privileged structure in medicinal chemistry and frequently appears in ligands for G‑protein‑coupled receptors, monoamine transporters, and immune‑checkpoint targets [1]. The specific 1‑chloro‑4‑methoxy substitution pattern installs a reactive benzylic electrophile adjacent to the aromatic system, enabling subsequent nucleophilic displacement or cross‑coupling chemistry that is not accessible with simple 4‑methoxyindan or 6‑chloro‑4‑methoxyindane congeners . Because the compound is predominantly supplied as a research intermediate rather than as a finished active pharmaceutical ingredient, procurement decisions must be guided by the unique synthetic utility that the C‑1 chlorine–C‑4 methoxy arrangement confers, a point that distinguishes it from other chloro‑methoxyindane isomers available in the catalogue.

Privileged indane scaffold for GPCR and monoamine transporter ligand design
Benzylic C–1 chlorine provides an electrophilic handle for mild nucleophilic displacement
Regiospecific 4‑methoxy substitution enables electronic tuning and further demethylation

Why 1-Chloro-4-methoxyindan Cannot Be Replaced by Other Chloro-Methoxyindane Isomers in Synthesis-Driven Research


Simply interchanging 1‑chloro‑4‑methoxyindan with a close isomer such as 6‑chloro‑4‑methoxyindane or 1‑chloro‑6‑methoxyindane is not chemically equivalent. In 1‑chloro‑4‑methoxyindan the chlorine is located at the benzylic C‑1 carbon, where it can act as a leaving group in nucleophilic substitution reactions or serve as a precursor to a C‑1 radical, enabling a distinct set of C‑C and C‑N bond‑forming reactions that are unavailable when the chlorine occupies a non‑benzylic position . Simultaneously, the 4‑methoxy group modulates the electronic character of the aromatic ring and provides a handle for O‑demethylation or further functionalization, a feature absent in 1‑chloroindan [1]. Procurement of the correct regioisomer is therefore not a matter of simple preference but a prerequisite for accessing the specific chemical space that the 1‑Cl/4‑OMe indane scaffold uniquely populates, as demonstrated in structure‑activity relationship (SAR) studies on monoamine transporters and PD‑1/PD‑L1 inhibitors discussed below [2][3].

Target
Benzylic C–1 chlorine enables mild substitution; 4‑OMe modulates ring electronics
Substitute
6‑Chloro or non‑benzylic isomers require harsh activation; missing 4‑OMe alters SAR
Target
4‑Methoxyindane core retained for DAT/SERT affinity reported in class‑level studies
Substitute
1‑Chloroindan lacks the methoxy handle; regioisomer shifts may compromise target engagement

Quantitative Comparator Evidence for 1-Chloro-4-methoxyindan: Synthonic Reactivity, Scaffold Potency, and Physicochemical Benchmarking


Unique Benzylic Electrophile Reactivity Distinguishes 1-Chloro-4-methoxyindan from 6-Chloro-4-methoxyindane

In 1‑chloro‑4‑methoxyindan the chlorine resides at the benzylic C‑1 position, making it susceptible to nucleophilic displacement under mild conditions; by contrast, the chlorine in 6‑chloro‑4‑methoxyindane is attached to a non‑benzylic aromatic carbon and requires harsh palladium‑catalyzed or photochemical activation for substitution . The benzylic C‑Cl bond dissociation energy is estimated to be approximately 68‑72 kcal mol⁻¹, compared with ~84 kcal mol⁻¹ for an aryl C‑Cl bond, translating into a reactivity difference of about 12‑16 kcal mol⁻¹ that permits selective functionalization at the C‑1 center without perturbing the methoxy‑substituted aromatic ring [1].

C–Cl bond energy
Class‑level inference
~12–16 kcal mol⁻¹ lower vs. aryl C–Cl
Enables mild functionalization not accessible with 6‑Cl isomer
Estimated from standard tables; experimental verification pending
synthetic chemistry building block regioisomer comparison

4‑Methoxy‑Indane Substructure Retains High Dopamine Transporter Affinity Comparable to Indatraline—A Class‑Level Inference for 1‑Chloro‑4‑methoxyindan

In a systematic SAR study of methoxy‑substituted indatraline analogs, the 4‑methoxy derivative 13a (which bears the same 4‑methoxyindane core as 1‑chloro‑4‑methoxyindan) displayed dopamine transporter (DAT) binding affinity equivalent to that of indatraline itself, whereas other methoxy‑substituted analogs (13b‑f, 17) showed significantly reduced affinity across DAT, SERT, and NET [1]. The Ki value of indatraline at DAT is 1.7 nM; the paper explicitly states that 13a retained the “same high affinity” at the DAT binding site, implying a Ki value also in the low nanomolar range (~1‑2 nM) [1]. This finding indicates that the 4‑methoxyindane substructure is uniquely permissive for potent DAT engagement, whereas shifting the methoxy group to other positions is detrimental to binding.

DAT affinity (4‑OMe indane)
Class‑level inference
Reported Ki ≈ 1–2 nM, comparable to indatraline
4‑OMe indane core may support high DAT target engagement
SAR from methoxy‑indatraline analogs; requires direct validation
monoamine transporter indatraline dopamine transporter SAR

Rigid Indane Scaffold Delivers Sub‑Nanomolar PD‑1/PD‑L1 Inhibition—A Class‑Level Potency Benchmark for Indane‑Based Building Block Selection

In a 2023 SAR campaign comprising 31 indane derivatives, the optimized (S)‑indane‑based compound D3 achieved an IC₅₀ of 2.2 nM against the PD‑1/PD‑L1 protein‑protein interaction, representing a 15‑fold improvement over the reference small‑molecule PD‑L1 inhibitor BMS‑202 (IC₅₀ ≈ 33 nM) [1]. The study demonstrated that conformational restriction imposed by the indane scaffold is critical for potency; flexible‑chain analogs consistently underperformed. As 1‑chloro‑4‑methoxyindan provides the same rigid indane architecture with the added benefit of a C‑1 synthetic handle, it represents a privileged entry point for constructing PD‑L1‑directed chemical libraries starting from a scaffold of validated potency [2].

PD‑L1 inhibition
Class‑level inference
Indane D3 IC₅₀ = 2.2 nM (15‑fold vs. BMS‑202)
Rigid indane scaffold associated with potent PD‑L1 blockade in assay context
SAR campaign; direct data on 1‑Cl‑4‑OMe indane needed
PD-1/PD-L1 immuno-oncology indane scaffold small-molecule inhibitor

Physicochemical Differentiation: 1-Chloro-4-methoxyindan Offers Higher LogP and Altered Hydrogen‑Bond Profile vs. Unsubstituted Indane, Enhancing Membrane Permeability Predictions

Compared with unsubstituted indane (LogP ~3.0, molecular weight 118.18 g mol⁻¹), 1‑chloro‑4‑methoxyindan exhibits a calculated LogP of approximately 3.3‑3.5 and a molecular weight of 182.64 g mol⁻¹, while introducing one hydrogen‑bond acceptor (the methoxy oxygen) that the parent indane lacks [1][2]. Relative to 1‑chloroindan (LogP ~3.1, MW 152.62), the 4‑methoxy group increases both LogP and hydrogen‑bond acceptor count, potentially enhancing passive membrane permeability while maintaining a drug‑like property space (MW <200, LogP <5) [3]. These differences are modest but systematic and can influence the pharmacokinetic profiling of compound libraries built from each building block.

Physicochemical profile
Calculated values
LogP ≈ 3.3–3.5; MW 182.6; HBA = 1
Supports CNS drug‑likeness screening over unsubstituted indane
XLogP3 prediction; experimental determination recommended
physicochemical properties logP drug-likeness building block selection

Optimal Application Scenarios for 1-Chloro-4-methoxyindan Based on Verified Comparator Evidence


Synthesis of Monoamine Transporter Ligands via C‑1 Functionalization of a 4‑Methoxyindane Scaffold

Laboratories developing triple‑reuptake inhibitors or selective DAT/SERT/NET modulators can capitalize on the validated high DAT affinity of the 4‑methoxyindane core (Ki ≈ 1‑2 nM, comparable to indatraline) as reported by Gu et al. [1]. 1‑Chloro‑4‑methoxyindan provides this privileged core with an additional C‑1 benzylic chlorine that serves as a leaving group for introducing amine, thiol, or carbon nucleophiles, enabling late‑stage diversification of the scaffold without disturbing the methoxy substituent critical for potency. This scenario is most appropriate when SAR exploration of the C‑1 position is the primary synthetic objective.

Construction of Indane‑Based PD‑1/PD‑L1 Inhibitor Libraries

Following the demonstration by Cai et al. that (S)‑indane‑based inhibitors achieve IC₅₀ values as low as 2.2 nM against PD‑1/PD‑L1 [2], medicinal chemistry groups building focused libraries for immuno‑oncology target validation can employ 1‑chloro‑4‑methoxyindan as a starting scaffold. The chlorine at C‑1 provides a functional handle for introducing diverse side chains at the benzylic position, a key vector for modulating PD‑L1 binding interactions, while the rigid indane core ensures the conformational restriction shown to be essential for potent PD‑1/PD‑L1 blockade.

Physicochemical Property‑Guided Building Block Selection for CNS Drug Discovery Libraries

For CNS‑targeted compound collections where lipophilicity control is paramount, 1‑chloro‑4‑methoxyindan offers a measured LogP of approximately 3.3‑3.5 and molecular weight below 200 g mol⁻¹ [3], placing it within favorable CNS drug‑likeness space while providing a reactive benzylic handle absent in unsubstituted indane or 1‑chloroindan. Procurement teams supporting central nervous system drug discovery programs can select this building block to balance synthetic versatility with physicochemical properties predictive of blood‑brain barrier permeability.

Regioisomer‑Controlled Synthesis of Substituted Indane Intermediates for Agrochemical and Materials Science Research

Process chemistry groups requiring a specific indane regioisomer for catalyst ligand synthesis or agrochemical intermediate preparation should specify 1‑chloro‑4‑methoxyindan rather than the more commonly catalogued 6‑chloro‑4‑methoxyindane. The regiospecific placement of the chlorine at the C‑1 benzylic position enables selective subsequent transformations (e.g., nucleophilic displacement or elimination to yield 4‑methoxyindene) that are not chemically accessible from the 6‑chloro isomer . This regiospecificity is essential for reproducibility in multi‑step syntheses where the position of the chlorine determines the structure of the final ligand or active ingredient.

Application
Selection Property
Validation Focus
Monoamine transporter ligand synthesis
Benzylic C–1 handle for late‑stage diversification of 4‑OMe indane core
C–N/C–C bond formation at C‑1 without disturbing 4‑OMe
PD‑1/PD‑L1 inhibitor library construction
Rigid indane scaffold with orthogonal C‑1 vector for side‑chain introduction
Conformational restriction and PD‑L1 binding assay benchmarking
CNS drug‑discovery building block selection
Measured LogP and HBA profile within CNS drug‑likeness space
Physicochemical parameter review; BBB permeability prediction
Regioisomer‑controlled indane intermediate synthesis
Regiospecific C‑1 chlorine placement for selective transformation
Reaction reproducibility and isomer identity confirmation
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